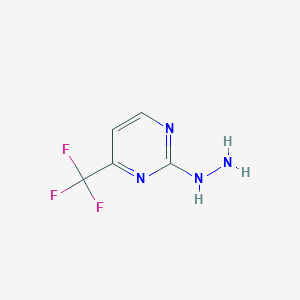

2-Hydrazino-4-(trifluoromethyl)pyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(trifluoromethyl)pyrimidin-2-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N4/c6-5(7,8)3-1-2-10-4(11-3)12-9/h1-2H,9H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCAINVUBSAUBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C(F)(F)F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80361449 | |

| Record name | 2-Hydrazino-4-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197305-97-8 | |

| Record name | 2-Hydrazino-4-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydrazino-4-(trifluoromethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydrazino-4-(trifluoromethyl)pyrimidine (CAS No. 197305-97-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydrazino-4-(trifluoromethyl)pyrimidine, a key building block in medicinal chemistry and analytical sciences. This document details its physicochemical properties, synthesis, and significant applications, with a focus on its role as a precursor for biologically active molecules and as a derivatization agent for sensitive analytical methods.

Core Compound Specifications

This compound is a substituted pyrimidine ring bearing a reactive hydrazine group. The presence of the trifluoromethyl group significantly influences its chemical properties and the biological activity of its derivatives.

| Property | Value |

| CAS Number | 197305-97-8[1] |

| Molecular Formula | C₅H₅F₃N₄[1] |

| Molecular Weight | 178.12 g/mol [1] |

| Appearance | White to off-white crystalline powder |

| Melting Point | 99-101 °C |

| Purity | Typically ≥97% |

| Solubility | Soluble in methanol, DMSO, and aqueous acidic solutions |

| InChI Key | XQCAINVUBSAUBJ-UHFFFAOYSA-N |

| SMILES | NNc1nccc(n1)C(F)(F)F |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 2-hydroxy-4-(trifluoromethyl)pyrimidine. The hydroxyl group is first converted to a better leaving group, typically a chlorine atom, which is then displaced by hydrazine.

Synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2-hydroxy-4-(trifluoromethyl)pyrimidine (1 equivalent).

-

Add phosphorus oxychloride (POCl₃, 3-5 equivalents) in a fume hood.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-chloro-4-(trifluoromethyl)pyrimidine.

-

Purify the crude product by vacuum distillation or column chromatography to yield the pure chloro-intermediate.

Step 2: Synthesis of this compound

-

Dissolve 2-chloro-4-(trifluoromethyl)pyrimidine (1 equivalent) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.5-2 equivalents) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Pour the concentrated mixture into cold water to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Key Applications in Research and Development

Derivatization Agent for LC-MS/MS Analysis of Steroids

The hydrazine group of this compound readily reacts with the ketone functional groups present in steroids, such as testosterone and dihydrotestosterone (DHT). This derivatization enhances the ionization efficiency of these analytes in mass spectrometry, leading to significantly improved sensitivity and lower limits of detection in complex biological matrices like plasma.[2][3]

References

- 1. scbt.com [scbt.com]

- 2. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 2-Hydrazino-4-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydrazino-4-(trifluoromethyl)pyrimidine, a key reagent in analytical chemistry and a building block for specialized chemical synthesis. This document outlines its physicochemical properties, detailed experimental protocols for its synthesis and application, and logical workflows for its primary uses.

Core Compound Data

This compound is a stable, solid pyrimidine derivative. Its key quantitative data are summarized below for easy reference.

| Property | Value | Reference(s) |

| Molecular Weight | 178.12 g/mol | [1][2] |

| Molecular Formula | C₅H₅F₃N₄ | [1][2] |

| CAS Number | 197305-97-8 | [1][2] |

| Melting Point | 99-103 °C | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in aqueous acid | |

| Boiling Point | 187.4 ± 50.0 °C (predicted) | |

| Density | 1.62 ± 0.1 g/cm³ (predicted) |

Synthesis and Analytical Applications

While specific biological signaling pathways for this compound are not extensively documented in publicly available literature, its primary application lies in its use as a derivatizing agent for the sensitive detection of carbonyl-containing molecules, such as steroids, by mass spectrometry. It is also a precursor for the synthesis of more complex molecules.

Experimental Protocols

1. Synthesis of this compound

The synthesis is a two-step process starting from 2-hydroxy-4-(trifluoromethyl)pyrimidine. The first step involves the chlorination of the hydroxyl group, followed by a nucleophilic substitution with hydrazine.

Step 1: Synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine

This protocol is adapted from established methods for the chlorination of hydroxypyrimidines.

-

Materials: 2-hydroxy-4-(trifluoromethyl)pyrimidine, phosphorus oxychloride (POCl₃), acetonitrile.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-hydroxy-4-(trifluoromethyl)pyrimidine in acetonitrile.

-

Slowly add phosphorus oxychloride (POCl₃) to the suspension at room temperature.

-

Heat the reaction mixture to reflux (approximately 80-150 °C) and maintain for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and carefully remove the excess POCl₃ and acetonitrile under reduced pressure.

-

Slowly quench the residue by adding it to ice-water.

-

Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate) to a pH of ~7.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chloro-4-(trifluoromethyl)pyrimidine.

-

Purify the crude product by vacuum distillation to obtain the pure compound.

-

Step 2: Synthesis of this compound

This step involves the hydrazinolysis of the chlorinated precursor.

-

Materials: 2-chloro-4-(trifluoromethyl)pyrimidine, hydrazine hydrate, ethanol.

-

Procedure:

-

Dissolve 2-chloro-4-(trifluoromethyl)pyrimidine in ethanol in a round-bottom flask.

-

Cool the solution in an ice bath and add hydrazine hydrate dropwise while stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization.

-

2. Derivatization of Steroids for LC-MS/MS Analysis

This compound is used to enhance the ionization efficiency and detection sensitivity of steroids like testosterone and dihydrotestosterone (DHT).

-

Materials: Steroid standard or sample extract, this compound (HTP) solution (0.05 - 5 mg/mL in a suitable solvent like acetonitrile), acidic catalyst (e.g., acetic acid), heating block or water bath.

-

Procedure:

-

Evaporate the solvent from the steroid standard or the prepared sample extract to dryness under a gentle stream of nitrogen.

-

Add the HTP derivatizing reagent solution to the dried sample.

-

Add a small volume of the acidic catalyst to the mixture.

-

Vortex the mixture to ensure complete dissolution and mixing.

-

Incubate the reaction mixture at a controlled temperature (optimized between 25-80 °C) for a specific duration (optimized between 5-120 minutes).

-

After the reaction is complete, cool the mixture to room temperature.

-

The sample is now ready for direct injection into the LC-MS/MS system or can be further diluted if necessary.

-

Logical and Experimental Workflows

As the specific biological signaling pathways for this compound are not well-established, the following diagrams illustrate the logical workflows for its synthesis and primary application.

References

An In-depth Technical Guide to 2-Hydrazino-4-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Hydrazino-4-(trifluoromethyl)pyrimidine (CAS No: 197305-97-8). It includes key data, experimental methodologies, and a workflow visualization relevant to its application in analytical chemistry.

Chemical and Physical Properties

This compound is a solid, heterocyclic compound with a molecular weight of approximately 178.12 g/mol .[1][2] Its appearance is described as a white to orange or green powder or crystal.[3][4] It is known to be soluble in aqueous acid.[][6]

The following table summarizes the key quantitative physical properties of this compound available from various suppliers.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅F₃N₄ | [1][7] |

| Molecular Weight | 178.12 g/mol | [1][2] |

| Melting Point | 99 - 103 °C | [1][3][] |

| Boiling Point | 187.4 ± 50.0 °C (Predicted) | [] |

| Density | 1.62 ± 0.10 g/cm³ (Predicted) | [] |

| CAS Number | 197305-97-8 | [1][2] |

Experimental Protocols

While specific, detailed experimental protocols for the determination of every physical property are not published in primary literature, standard analytical methodologies are employed.

Melting Point Determination

The melting point of this compound is a key indicator of its purity.

Methodology: A capillary melting point apparatus is the standard instrument for this determination.

-

Sample Preparation: A small, dry sample of the compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in the heating block of the apparatus.

-

Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting range.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the substance is completely liquid (clear point) are recorded. This range (e.g., 99-101 °C) is reported as the melting point.[1]

Purity Analysis by Gas Chromatography (GC)

Commercial sources specify the purity of this compound as determined by Gas Chromatography (GC).[2][8]

Methodology:

-

Sample Preparation: A solution of the compound is prepared in a suitable volatile solvent.

-

Injection: A small volume of the solution is injected into the gas chromatograph, where it is vaporized.

-

Separation: An inert carrier gas (e.g., helium or nitrogen) carries the vaporized sample through a heated column. The components of the sample separate based on their boiling points and interactions with the column's stationary phase.

-

Detection: As each component exits the column, it is detected by a suitable detector (e.g., Flame Ionization Detector - FID).

-

Data Analysis: The detector generates a signal, resulting in a chromatogram. The area of the peak corresponding to this compound is compared to the total area of all peaks to calculate the purity, often expressed as a percentage (e.g., >98.0%).[2][8]

Applications and Experimental Workflows

A significant application of this compound is its use as a derivatizing agent in analytical chemistry, particularly for the analysis of steroids like testosterone (T) and dihydrotestosterone (DHT) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][6][9]

This derivatization is crucial because native steroids can have poor ionization efficiency in the mass spectrometer.[9][10] By reacting the carbonyl group of the steroid with the hydrazine group of the reagent, a hydrazone derivative is formed. This new molecule often has significantly improved ionization characteristics, leading to enhanced sensitivity and lower limits of detection in LC-MS/MS analysis.[9][11]

Visualization of Derivatization Workflow for Steroid Analysis

The following diagram illustrates the typical workflow for the analysis of androgens in biological samples using this compound as a derivatization reagent.

Caption: Steroid analysis workflow using chemical derivatization.

Safety and Handling

This compound is classified as a hazardous substance.

-

Hazard Classification: It is toxic if swallowed, in contact with skin, or if inhaled.[1][3] It also causes skin and serious eye irritation and may cause respiratory irritation.[1][3]

-

Precautionary Measures: Appropriate personal protective equipment (PPE), including gloves, eye shields, and respiratory protection, should be used when handling this compound.[1] It should be used in a well-ventilated area, and contaminated clothing should be removed and washed before reuse.[3][12]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container, away from oxidizing agents.[6]

References

- 1. This compound 99 197305-97-8 [sigmaaldrich.com]

- 2. labproinc.com [labproinc.com]

- 3. This compound | 197305-97-8 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. sahinlerkimya.com.tr [sahinlerkimya.com.tr]

- 6. This compound, 97% | Fisher Scientific [fishersci.ca]

- 7. scbt.com [scbt.com]

- 8. experimtsupplyshop.com [experimtsupplyshop.com]

- 9. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. endocrine-abstracts.org [endocrine-abstracts.org]

- 11. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound | 197305-97-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

2-Hydrazino-4-(trifluoromethyl)pyrimidine: A Technical Guide to its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available solubility data for 2-Hydrazino-4-(trifluoromethyl)pyrimidine, a key reagent in biomedical research. Due to the limited publicly available quantitative data, this document focuses on presenting the existing qualitative information, a detailed, generalized experimental protocol for solubility determination, and a visualization of its primary application as a derivatization agent.

Solubility Data

Currently, specific quantitative solubility data for this compound in various organic solvents at different temperatures is not widely available in published literature. The primary characterization of its solubility is qualitative.

The following table summarizes the available qualitative solubility information for this compound.

| Solvent System | Solubility Description |

| Aqueous Acid | Soluble[1][2] |

It is important to note that while pyrimidine, the parent compound, is moderately soluble in water and highly soluble in many organic solvents, these properties do not directly translate to its derivatives. Factors such as the trifluoromethyl and hydrazino groups significantly influence the molecule's polarity and, consequently, its solubility profile.

Experimental Protocol for Solubility Determination

For researchers requiring quantitative solubility data, the following is a generalized and robust protocol for determining the thermodynamic (equilibrium) solubility of this compound. This method can be adapted for various solvents and temperatures.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, DMSO, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (0.22 µm)

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove all undissolved solids.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of a pre-established standard curve.

-

Analyze the diluted sample using a suitable analytical method:

-

UV-Vis Spectrophotometry: Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound.

-

HPLC: Inject the diluted solution into an HPLC system and determine the concentration based on the peak area.

-

-

Prepare a standard curve by measuring the absorbance or peak area of a series of solutions of known concentrations of this compound.

-

-

Calculation:

-

Using the standard curve, determine the concentration of the diluted sample.

-

Calculate the solubility of this compound in the solvent by multiplying the concentration of the diluted sample by the dilution factor. The result can be expressed in units such as mg/mL, g/L, or mol/L.

-

Application in Analyte Derivatization

A significant application of this compound is as a derivatization reagent, particularly for the analysis of carbonyl-containing compounds such as steroids. This process enhances the sensitivity and specificity of detection in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The following diagram illustrates the general workflow for the use of this compound in the derivatization and analysis of testosterone and dihydrotestosterone.

References

Spectral Analysis of 2-Hydrazino-4-(trifluoromethyl)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydrazino-4-(trifluoromethyl)pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural features, combining a pyrimidine core with a reactive hydrazino group and an electron-withdrawing trifluoromethyl substituent, make it a valuable building block for the synthesis of a diverse range of bioactive molecules. Accurate spectral characterization is paramount for confirming the identity, purity, and structure of this key intermediate. This technical guide provides a comprehensive overview of the expected spectral data (NMR, IR, and MS) for this compound, details the experimental protocols for their acquisition, and illustrates the analytical workflow.

Spectral Data Summary

While specific experimental data for this compound is not widely available in the public domain, this section outlines the expected spectral characteristics based on the analysis of its chemical structure and data from analogous compounds. The following tables are provided as a template for researchers to populate with their own experimental findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not publicly available |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not publicly available |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not publicly available |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| Data not publicly available |

Note: The absence of publicly available spectral data underscores the importance of rigorous in-house analytical characterization for any research involving this compound.

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR, IR, and MS spectra, tailored for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. Ensure the chosen solvent does not have peaks that would obscure key signals from the analyte. DMSO-d₆ is often a good choice for compounds with exchangeable protons (e.g., -NHNH₂).

-

Cap the NMR tube securely.

2. ¹H NMR Spectroscopy Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Solvent: As prepared above.

-

Temperature: 298 K (25 °C).

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A range sufficient to cover all expected proton signals (e.g., 0-12 ppm).

-

Referencing: The residual solvent peak is used as an internal reference (e.g., DMSO at 2.50 ppm).

3. ¹³C NMR Spectroscopy Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer, observing at the appropriate carbon frequency (e.g., 100 MHz).

-

Solvent: As prepared above.

-

Temperature: 298 K (25 °C).

-

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 to 4096 scans, or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A range sufficient to cover all expected carbon signals (e.g., 0-180 ppm).

-

Referencing: The solvent peak is used as an internal reference (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

2. FT-IR Spectrum Acquisition:

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a universal ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

-

Data Presentation: The spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

2. Mass Spectrum Acquisition (Electrospray Ionization - ESI):

-

Instrument: A mass spectrometer equipped with an ESI source (e.g., a quadrupole, time-of-flight (TOF), or Orbitrap analyzer).

-

Ionization Mode: Both positive and negative ion modes should be tested to determine which provides better signal intensity for the molecular ion. Given the presence of basic nitrogen atoms, positive ion mode ([M+H]⁺) is expected to be effective.

-

Capillary Voltage: Typically 3-5 kV.

-

Nebulizing Gas (N₂): Flow rate and temperature should be optimized for the specific instrument and solvent system.

-

Mass Range: A scan range appropriate to detect the expected molecular ion (m/z 179.05 for [M+H]⁺) and potential fragments (e.g., 50-500 m/z).

-

Data Analysis: The resulting spectrum will show the mass-to-charge ratio (m/z) of the ions detected. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the spectral analysis of a chemical compound and a simplified representation of how spectral data contributes to drug development pathways.

Caption: Workflow for the spectral analysis of a chemical compound.

Caption: Role of spectral data in the early stages of drug development.

An In-depth Technical Guide to the Synthesis of 2-Hydrazino-4-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Hydrazino-4-(trifluoromethyl)pyrimidine, a crucial building block in medicinal chemistry and drug discovery. This document outlines the primary synthetic pathway, detailed experimental protocols, and relevant chemical data to support researchers in the successful preparation of this compound.

Introduction

This compound is a substituted pyrimidine derivative of significant interest in the development of novel therapeutic agents. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity of molecules to biological targets, while the hydrazino moiety serves as a versatile handle for further chemical modifications and the construction of more complex heterocyclic systems. This guide details a reliable two-step synthetic route commencing from the readily available 2-hydroxy-4-(trifluoromethyl)pyrimidine.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The initial step involves the conversion of the hydroxyl group of 2-hydroxy-4-(trifluoromethyl)pyrimidine to a chlorine atom using a chlorinating agent, yielding the key intermediate, 2-chloro-4-(trifluoromethyl)pyrimidine. The subsequent step is a nucleophilic aromatic substitution reaction where the chlorine atom is displaced by a hydrazinyl group to afford the final product.

Data Presentation

Properties of this compound

| Property | Value |

| CAS Number | 197305-97-8 |

| Molecular Formula | C₅H₅F₃N₄ |

| Molecular Weight | 178.12 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 99-101 °C |

| Purity (typical) | ≥98% |

Key Reagents and Intermediates

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 2-Hydroxy-4-(trifluoromethyl)pyrimidine | C₅H₃F₃N₂O | 164.09 | Starting Material |

| Phosphorus oxychloride (POCl₃) | Cl₃OP | 153.33 | Chlorinating Agent |

| 2-Chloro-4-(trifluoromethyl)pyrimidine | C₅H₂ClF₃N₂ | 182.53 | Intermediate |

| Hydrazine hydrate (N₂H₄·H₂O) | H₆N₂O | 50.06 | Nucleophile (Hydrazinyl Source) |

Experimental Protocols

Step 1: Synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine

This protocol is based on established methods for the chlorination of hydroxypyrimidines.

Materials:

-

2-Hydroxy-4-(trifluoromethyl)pyrimidine

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (CH₂Cl₂)

-

50% aqueous NaOH solution

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, a suspension of 2-hydroxy-4-(trifluoromethyl)pyrimidine in an excess of phosphorus oxychloride is prepared.

-

The mixture is heated to reflux and maintained at this temperature for 4-6 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature, and the excess phosphorus oxychloride is removed by distillation under reduced pressure.

-

The residue is cooled in an ice bath and cautiously quenched by the slow addition of ice-water.

-

The resulting aqueous solution is neutralized to a pH of approximately 9 by the dropwise addition of a 50% aqueous NaOH solution, while maintaining the temperature below 10 °C.

-

The aqueous layer is extracted three times with dichloromethane.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 2-chloro-4-(trifluoromethyl)pyrimidine as a crude product.

-

Further purification can be achieved by vacuum distillation.

Expected Yield: 70-91%

Step 2: Synthesis of this compound

This protocol is adapted from procedures for the hydrazinolysis of chloropyrimidines.

Materials:

-

2-Chloro-4-(trifluoromethyl)pyrimidine

-

Hydrazine hydrate

-

Ethanol or Toluene

-

Water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Buchner funnel and flask

Procedure:

-

In a round-bottom flask, 2-chloro-4-(trifluoromethyl)pyrimidine is dissolved in a suitable solvent such as ethanol or toluene.

-

The solution is cooled in an ice bath, and hydrazine hydrate (typically 1.5 to 2.0 equivalents) is added dropwise while maintaining the internal temperature at approximately 25 °C. The addition may be exothermic.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 10-15 hours. The progress of the reaction is monitored by TLC.

-

Upon completion of the reaction, the precipitated solid is collected by filtration.

-

The solid is washed with cold water and then a small amount of cold ethanol to remove any unreacted starting material and impurities.

-

The product is dried under vacuum to afford this compound as a white to off-white solid.

Expected Yield: Approximately 90-95%

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Conclusion

The two-step synthesis of this compound presented in this guide is a robust and efficient method for obtaining this valuable chemical intermediate. The detailed protocols and data provided herein are intended to facilitate the work of researchers in the fields of medicinal chemistry and drug development, enabling the exploration of new chemical entities with potential therapeutic applications. Adherence to standard laboratory safety procedures is essential when performing these chemical transformations.

A Comprehensive Technical Guide to the Safety and Handling of 2-Hydrazino-4-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety and handling information for 2-Hydrazino-4-(trifluoromethyl)pyrimidine, a key building block in pharmaceutical research and development. Adherence to these guidelines is essential to ensure a safe laboratory environment and minimize risks associated with the handling of this chemical.

Chemical Identification and Physical Properties

This compound is a solid organic compound.[1] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 197305-97-8 | [1][2] |

| Molecular Formula | C5H5F3N4 | [1][2] |

| Molecular Weight | 178.12 g/mol | [1][2] |

| Appearance | White to Orange to Green powder to crystal | [3][4] |

| Physical State | Solid | [1][4] |

| Melting Point | 99-103 °C | [2][3][4] |

| Purity | >98.0% (GC) | [1][3][4] |

Hazard Identification and Classification

This compound is classified as acutely toxic and an irritant. It is harmful if swallowed, inhaled, or comes into contact with skin.[2][3][4][5][6]

| Hazard Classification | Category |

| Acute Toxicity, Oral | Category 3 |

| Acute Toxicity, Dermal | Category 3 |

| Acute Toxicity, Inhalation | Category 3 |

| Skin Irritation | Category 2 |

| Eye Irritation | Category 2 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |

GHS Hazard Statements:

-

H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[2][3][4][6]

-

H335: May cause respiratory irritation.[2]

Signal Word: Danger[2][3][4][5]

Safe Handling and Storage Protocols

Proper handling and storage are crucial to minimize exposure and ensure the stability of the compound.

Handling

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[5][6][7] Use a closed system where possible to avoid dust generation.[5] Ensure eyewash stations and safety showers are readily accessible.[7]

-

Personal Protective Equipment (PPE):

-

General Hygiene: Avoid contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke when using this product.[4][6] Wash hands thoroughly after handling.[4][5][6]

Storage

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][5][6] Store locked up.[5][6]

-

Incompatible Materials: Keep away from strong oxidizing agents.[5]

Emergency Procedures

Immediate and appropriate action is vital in case of accidental exposure or release.

First Aid Measures

| Exposure Route | First Aid Protocol | Reference |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor immediately. | [5][6][8] |

| Skin Contact | Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. Call a POISON CENTER or doctor. | [5][6][8] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. | [5][8] |

| Ingestion | Rinse mouth. Immediately call a POISON CENTER or doctor. Do NOT induce vomiting. | [3][5][6][8] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: May produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[7]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see section 3.1). Avoid breathing dust.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Containment and Cleanup: Sweep up and shovel into a suitable container for disposal. Avoid dust formation.[7]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. It is considered a hazardous waste and should be handled by a licensed professional waste disposal service.[4]

Experimental Protocols

While specific experimental protocols for the synthesis or use of this compound are beyond the scope of this safety guide, any procedure involving this compound should be conducted with strict adherence to the safety measures outlined above. A general workflow for handling this chemical in a research setting is depicted below.

Diagrams

Caption: Safe handling workflow for this compound.

Caption: Emergency response protocol for personal exposure.

References

- 1. labproinc.com [labproinc.com]

- 2. 2-肼基-4-三氟甲基嘧啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 197305-97-8 | TCI EUROPE N.V. [tcichemicals.com]

- 4. This compound | 197305-97-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. This compound | 197305-97-8 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to 2-Hydrazino-4-(trifluoromethyl)pyrimidine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydrazino-4-(trifluoromethyl)pyrimidine is a crucial building block in medicinal chemistry, primarily utilized in the synthesis of novel heterocyclic compounds with potential therapeutic activities. Its unique chemical structure, featuring a pyrimidine core substituted with a reactive hydrazino group and an electron-withdrawing trifluoromethyl group, makes it a versatile reagent for developing targeted therapies, particularly in oncology. This document provides an in-depth overview of the synthesis, physicochemical properties, and significant applications of this compound, with a focus on its role in the development of kinase inhibitors. Detailed experimental protocols and quantitative data are presented to facilitate its use in a research and development setting.

Physicochemical Properties

This compound is a white to off-white solid at room temperature.[1][2] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C5H5F3N4 | [1][2][3] |

| Molecular Weight | 178.12 g/mol | [1][2][3] |

| Melting Point | 99-103 °C | [3] |

| Purity | ≥95% - >98% (GC) | [1][4] |

| CAS Number | 197305-97-8 | [1][2][3] |

| Appearance | White to Orange to Green powder to crystal |

Synthesis

The synthesis of this compound typically involves a nucleophilic substitution reaction where a leaving group on the pyrimidine ring is displaced by hydrazine. A common precursor is a halogenated pyrimidine.

General Synthesis Workflow

Caption: General synthesis workflow for hydrazinopyrimidines.

Experimental Protocol: Synthesis from 2,4,5-trichloropyrimidine

This protocol is adapted from a general procedure for the synthesis of 2,4-diarylaminopyrimidine hydrazone derivatives, where a similar hydrazinolysis step is employed.[5]

Materials:

-

2,4,5-trichloropyrimidine

-

Hydrazine monohydrate

-

Ethanol

-

N,N-Diisopropylethylamine (DIPEA)

-

Isopropanol

Step 1: Synthesis of the precursor (example) [5]

-

To a stirred solution of 2-amino-N-methylbenzamide (2.0 mmol) and 2,4,5-trichloropyrimidine (2.0 mmol) in isopropanol (20 ml), add DIPEA (0.2 mmol).

-

Stir the mixture at 85 °C for 12 hours.

-

Cool the mixture to room temperature.

-

Filter the precipitation and dry the filter cake to obtain the intermediate.

Step 2: Hydrazinolysis [5]

-

To a stirred solution of the intermediate from Step 1 (2.0 mmol) in ethanol (20 ml), add hydrazine monohydrate (2.0 mmol).

-

Stir the mixture at 25 °C for 4 hours.

-

Filter the resulting precipitation and dry the filter cake to obtain the final product.

Applications in Drug Discovery

This compound serves as a key intermediate in the synthesis of various biologically active molecules. The pyrimidine scaffold is a common feature in many approved drugs.[6] The hydrazino group provides a reactive handle for further molecular elaboration, enabling the construction of diverse chemical libraries for high-throughput screening.

Kinase Inhibitors

A significant application of this compound is in the development of kinase inhibitors for cancer therapy.[7] The pyrimidine core can mimic the purine ring of ATP, allowing the designed molecules to act as competitive inhibitors in the ATP-binding pocket of kinases. The trifluoromethyl group can enhance binding affinity and improve pharmacokinetic properties such as metabolic stability and cell permeability.

Anti-cancer Agents

Derivatives of this compound have shown potential as anti-cancer agents.[] For instance, novel 2,4-diarylaminopyrimidine hydrazone derivatives have been synthesized and evaluated for their anti-thyroid cancer activity, showing inhibitory effects on Focal Adhesion Kinase (FAK).[5]

Other Therapeutic Areas

The versatility of the pyrimidine scaffold suggests that derivatives of this compound could be explored for a wide range of therapeutic applications, including as anti-infectives, and for neurological and immunological disorders.[6]

Safety and Handling

This compound is classified as a toxic substance if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation. Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound.[3] It should be stored in a well-ventilated place with the container tightly closed.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its utility in the synthesis of kinase inhibitors and other potential therapeutic agents makes it a compound of significant interest. The information provided in this guide, including its physicochemical properties, synthesis protocols, and applications, is intended to support further research and development efforts leveraging this important chemical entity.

References

- 1. labproinc.com [labproinc.com]

- 2. experimtsupplyshop.com [experimtsupplyshop.com]

- 3. This compound 99 197305-97-8 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]

A Technical Guide to the Potential Applications of Trifluoromethylpyrimidines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoromethylpyrimidines represent a pivotal class of heterocyclic compounds that have garnered significant attention across various scientific disciplines. The incorporation of the trifluoromethyl (-CF3) group onto the pyrimidine scaffold imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and greater binding affinity to biological targets. These attributes have rendered trifluoromethylpyrimidine derivatives as privileged scaffolds in medicinal chemistry, agrochemical research, and materials science. This technical guide provides a comprehensive overview of the synthesis, biological activities, and burgeoning applications of these versatile molecules. Detailed experimental protocols for their synthesis and biological evaluation are presented, alongside a quantitative analysis of their efficacy. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their mechanism of action and practical implementation.

Introduction

The pyrimidine ring is a fundamental heterocyclic motif found in numerous biologically active molecules, including nucleic acids and various therapeutic agents. The strategic functionalization of this scaffold has been a cornerstone of drug discovery and development. The introduction of a trifluoromethyl group, a bioisostere for a methyl group, has emerged as a powerful strategy to modulate the properties of organic molecules.[1] The high electronegativity and metabolic stability of the C-F bond contribute to the enhanced pharmacokinetic and pharmacodynamic profiles of trifluoromethylated compounds.[1] This guide explores the multifaceted applications of trifluoromethylpyrimidines, highlighting their significance in the development of novel pharmaceuticals, crop protection agents, and advanced materials.

Applications in Medicinal Chemistry

Trifluoromethylpyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties.[2][3]

Anticancer Activity

A significant area of investigation for trifluoromethylpyrimidines is in oncology. Several derivatives have been synthesized and evaluated as potent inhibitors of key signaling pathways implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[2]

The following table summarizes the in vitro anticancer activity of selected trifluoromethylpyrimidine derivatives.

| Compound ID | Target Cell Line | IC50 (µM) | Reference |

| 9u | A549 (Lung Carcinoma) | 0.35 | [2] |

| MCF-7 (Breast Cancer) | 3.24 | [2] | |

| PC-3 (Prostate Cancer) | 5.12 | [2] | |

| 11g | HCT116 (Colon Cancer) | 1.52 | |

| LNCaP (Prostate Cancer) | 1.72 | ||

| 4c | A549 (Lung Carcinoma) | 0.56 | [4] |

| PC-3 (Prostate Cancer) | 2.46 | [4] | |

| HepG2 (Liver Cancer) | 2.21 | [4] |

Trifluoromethylpyrimidine-based inhibitors often target the ATP-binding site of the EGFR tyrosine kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling cascades that promote cell proliferation, survival, and metastasis.[2]

Figure 1: EGFR signaling pathway and the inhibitory action of trifluoromethylpyrimidines.

Applications in Agrochemicals

The unique properties of trifluoromethylpyrimidines have been exploited in the development of novel pesticides with enhanced efficacy and environmental compatibility.[5] They have shown potent antifungal and insecticidal activities.

Antifungal Activity

Trifluoromethylpyrimidine derivatives have demonstrated significant inhibitory effects against a range of phytopathogenic fungi.

| Compound ID | Fungal Species | Inhibition (%) @ 50 µg/mL | EC50 (µg/mL) | Reference |

| 5o | Phomopsis sp. | 100 | 10.5 | [6] |

| 5f | Phomopsis sp. | 100 | - | [6] |

| 5l | B. cinerea | 100 | - | [2] |

| 5j | B. cinerea | 96.84 | - | [2] |

| 5b | B. cinerea | 96.76 | - | [2] |

Insecticidal Activity

Certain trifluoromethylpyrimidine derivatives have exhibited promising insecticidal properties against various agricultural pests.

| Compound ID | Insect Species | Mortality (%) @ 500 µg/mL | LC50 (mg/L) | Reference |

| 5w | S. frugiperda | 90.0 | - | [7] |

| M. separata | 86.7 | - | [7] | |

| U7 | M. separata | - | 3.57 | [5] |

| U8 | M. separata | - | 4.22 | [5] |

Applications in Materials Science

The incorporation of trifluoromethylpyrimidine moieties into organic molecules has shown potential in the development of advanced materials, particularly for organic light-emitting diodes (OLEDs). The electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the material, which is crucial for efficient charge transport and emission in OLED devices.

While this is an emerging area of research, preliminary studies suggest that pyrimidine-based materials can act as efficient hosts or emitters in OLEDs. For instance, pyrimidine-based bipolar host materials have been utilized in solution-processed green thermally activated delayed fluorescence (TADF) OLEDs, achieving high external quantum efficiencies.[8] Further research is needed to fully explore the potential of trifluoromethylpyrimidines in this field.

Experimental Protocols

Synthesis of Trifluoromethylpyrimidine Derivatives

A general synthetic workflow for the preparation of trifluoromethylpyrimidine derivatives often starts from readily available precursors like ethyl trifluoroacetoacetate.

Figure 2: General synthetic workflow for trifluoromethylpyrimidine derivatives.

Detailed Protocol: Synthesis of 5-Trifluoromethylpyrimidine Derivatives as EGFR Inhibitors [9]

-

Synthesis of 3-amino-thiophene-2-carboxylic acid methyl ester (1): A mixture of methyl 2-cyano-3,3-bis(methylthio)acrylate, methyl thioglycolate, and sodium methoxide in methanol is stirred at room temperature.

-

Synthesis of 3-tert-butoxycarbonylamino-thiophene-2-carboxylic acid methyl ester (2): Compound 1 is reacted with di-tert-butyl dicarbonate in the presence of a base.

-

Synthesis of 3-tert-butoxycarbonylamino-thiophene-2-carboxylic acid (3): The ester in compound 2 is hydrolyzed using a base such as NaOH.

-

Synthesis of (2-methylcarbamoyl-thiophen-3-yl)-carbamic acid tert-butyl ester (4): Compound 3 is coupled with methylamine using a coupling agent.

-

Synthesis of 3-amino-thiophene-2-carboxylic acid methylamide (5): The Boc protecting group in compound 4 is removed using an acid such as HCl.

-

Synthesis of 3-(2-chloro-5-trifluoromethyl-pyrimidin-4-ylamino)-thiophene-2-carboxylic acid methylamide (6): Compound 5 is reacted with 2,4-dichloro-5-trifluoromethylpyrimidine.

-

Synthesis of 3-[2-(4-nitro-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-2-carboxylic acid methylamide (7): Compound 6 is reacted with 4-nitroaniline.

-

Synthesis of 3-[2-(4-amino-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-2-carboxylic acid methylamide (8): The nitro group in compound 7 is reduced to an amino group.

-

Synthesis of the final products (e.g., 9u): Compound 8 is acylated with an appropriate acyl chloride or carboxylic acid.

Biological Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Figure 3: Experimental workflow for the MTT assay.

Detailed Protocol: MTT Assay [5]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined.

-

Test compounds are dissolved in a suitable solvent (e.g., DMSO).

-

The compound solution is added to a molten potato dextrose agar (PDA) medium to achieve the desired final concentration.

-

The PDA medium is poured into Petri dishes and allowed to solidify.

-

A mycelial plug of the test fungus is placed at the center of each plate.

-

The plates are incubated at a suitable temperature until the fungal growth in the control plate reaches the edge.

-

The diameter of the fungal colony is measured, and the percentage of inhibition is calculated.

-

The insecticidal activity is evaluated against target insects (e.g., Mythimna separata).

-

Test compounds are dissolved in a suitable solvent to prepare solutions of different concentrations.

-

The solutions are applied to the diet or foliage on which the insects feed.

-

Insects are introduced to the treated diet/foliage.

-

Mortality is recorded after a specific period (e.g., 24-48 hours).

-

LC50 values are calculated using probit analysis.

Physicochemical Properties

The physicochemical properties of trifluoromethylpyrimidines are crucial for their biological activity and formulation development.

| Property | 2-(Trifluoromethyl)pyrimidine | Reference |

| Molecular Formula | C5H3F3N2 | [5] |

| Molecular Weight | 148.09 g/mol | [5] |

| Boiling Point | 69 °C | [10] |

| logP (calculated) | 1.1 | [5] |

Conclusion

Trifluoromethylpyrimidines are a highly versatile and valuable class of compounds with significant potential in medicinal chemistry, agrochemicals, and materials science. The introduction of the trifluoromethyl group confers advantageous properties that have led to the development of potent anticancer, antifungal, and insecticidal agents. While their application in materials science is still in its nascent stages, the unique electronic properties of these compounds suggest a promising future in areas such as organic electronics. The synthetic routes and biological evaluation methods detailed in this guide provide a solid foundation for researchers to further explore and exploit the potential of this remarkable chemical scaffold. Continued investigation into the structure-activity relationships and mechanisms of action of trifluoromethylpyrimidine derivatives will undoubtedly pave the way for the discovery of novel and improved therapeutic agents, crop protection solutions, and functional materials.

References

- 1. epub.uni-bayreuth.de [epub.uni-bayreuth.de]

- 2. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 4. Photophysical properties and OLED performance of light-emitting platinum(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. 2-(Trifluoromethyl)pyrimidine | C5H3F3N2 | CID 14007756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Pyrimidine-based bipolar host materials for high efficiency solution processed green thermally activated delayed fluorescence OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 2-Hydrazino-4-(trifluoromethyl)pyrimidine as a Derivatization Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydrazino-4-(trifluoromethyl)pyrimidine (HTP) is a chemical reagent utilized in analytical chemistry for the derivatization of carbonyl-containing compounds, such as aldehydes and ketones. This process is particularly valuable in the field of bioanalysis, where it enhances the detectability of low-abundance analytes in complex biological matrices for techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The addition of the HTP moiety to a target molecule introduces a readily ionizable group, significantly improving its ionization efficiency and, consequently, the sensitivity of its measurement.[1][2]

This document provides detailed application notes and protocols for the use of HTP as a derivatization reagent, with a specific focus on the analysis of ketosteroids like testosterone and dihydrotestosterone (DHT).

Physicochemical Properties of this compound

A clear understanding of the reagent's properties is crucial for its effective application and for ensuring laboratory safety.

| Property | Value | Reference |

| CAS Number | 197305-97-8 | [3] |

| Molecular Formula | C₅H₅F₃N₄ | [3] |

| Molecular Weight | 178.12 g/mol | [3] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 99-101 °C | |

| Purity | ≥95% - 99% | [3] |

Principle of Derivatization

The core of HTP's function as a derivatization agent lies in the nucleophilic addition of its hydrazine group to the electrophilic carbonyl carbon of an aldehyde or ketone. This reaction results in the formation of a stable hydrazone derivative, which is more amenable to LC-MS/MS analysis. The trifluoromethyl group on the pyrimidine ring enhances the electron-withdrawing properties of the molecule, which can influence its chromatographic behavior and mass spectrometric fragmentation.

References

- 1. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

Application Note: Enhanced Steroid Profiling by LC-MS/MS using 2-Hydrazino-4-(trifluoromethyl)pyrimidine Derivatization

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of steroids in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with derivatization using 2-Hydrazino-4-(trifluoromethyl)pyrimidine (2-HFTP). Steroids, particularly those with keto-groups, often exhibit poor ionization efficiency in electrospray ionization (ESI), leading to challenges in achieving low detection limits. Chemical derivatization with 2-HFTP introduces a readily ionizable pyrimidine moiety, significantly enhancing the MS signal and enabling more sensitive and reliable quantification of a wide range of steroids. This document provides a detailed protocol for sample preparation, derivatization, and LC-MS/MS analysis, along with quantitative data for key androgens. The methodologies presented are intended for researchers, scientists, and drug development professionals seeking to improve the performance of their steroid analyses.

Introduction

The accurate measurement of endogenous and synthetic steroids is crucial in numerous fields, including clinical diagnostics, endocrinology, and pharmaceutical development. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for steroid analysis due to its high selectivity and specificity. However, the inherent chemical properties of many steroids, such as their low polarity and lack of easily ionizable functional groups, can result in suboptimal sensitivity when using standard ESI-MS methods.

Chemical derivatization is a powerful strategy to overcome these limitations. By introducing a charged or easily chargeable tag to the steroid molecule, the ionization efficiency can be dramatically improved. This compound (2-HFTP, also referred to as HTP) is a hydrazine-based reagent that selectively reacts with the ketone functionalities present in many biologically important steroids, such as testosterone, progesterone, and cortisol. The resulting hydrazone derivatives exhibit significantly enhanced ESI response, leading to lower limits of quantification (LLOQ).

This application note provides a comprehensive guide to implementing 2-HFTP derivatization for the LC-MS/MS analysis of steroids. We present a detailed experimental protocol, optimized LC-MS/MS conditions, and a summary of the quantitative performance for a panel of androgens.

Experimental Workflow

The overall experimental workflow for the LC-MS/MS analysis of steroids using 2-HFTP derivatization is depicted below. The process begins with sample preparation, followed by the derivatization reaction, and concludes with LC-MS/MS analysis and data processing.

Figure 1: General workflow for steroid analysis using 2-HFTP derivatization.

Detailed Protocols

Materials and Reagents

-

Steroid standards and internal standards

-

This compound (2-HFTP)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Acetic acid

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Centrifuge

-

Nitrogen evaporator

Sample Preparation (Human Plasma)

-

To 200 µL of human plasma, add an appropriate amount of internal standard solution.

-

Add 600 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube.

-

Perform Solid-Phase Extraction (SPE) for further cleanup if necessary, following the manufacturer's instructions for the chosen SPE cartridge.

-

Evaporate the sample to dryness under a stream of nitrogen at 40°C.

Derivatization Protocol

-

Reconstitute the dried extract in 50 µL of methanol.

-

Add 50 µL of a freshly prepared 2-HFTP solution (1 mg/mL in methanol).

-

Add 10 µL of acetic acid to catalyze the reaction.

-

Vortex briefly and incubate the mixture at 60°C for 60 minutes.

-

After incubation, allow the sample to cool to room temperature.

-

Dilute the sample with 100 µL of the initial mobile phase composition before injection into the LC-MS/MS system.

LC-MS/MS Parameters

The following parameters serve as a starting point and may require optimization for specific instruments and analytes.

-

LC System: UHPLC system

-

Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in methanol

-

Gradient: A typical gradient would start at a lower percentage of mobile phase B, ramp up to a high percentage to elute the derivatized steroids, and then return to the initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization, Positive (ESI+)

-

Ion Source Temperature: 500°C

-

IonSpray Voltage: 5500 V

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

Quantitative Data

The derivatization with 2-HFTP significantly enhances the signal intensity of ketosteroids. A study by Faqehi et al. (2021) compared 2-HFTP with another derivatizing agent, 2-hydrazino-1-methylpyridine (HMP), and found HMP to be more sensitive for the tested androgens.[1][2][3] However, 2-HFTP still provides a substantial improvement over underivatized analysis. The table below summarizes the optimized MRM transitions for several androgen-HTP derivatives.[1]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Testosterone-HTP | 451.2 | 305.1 |

| Androstenedione-HTP | 449.2 | 303.1 |

| 5α-Dihydrotestosterone (DHT)-HTP | 453.2 | 307.1 |

| Dehydroepiandrosterone (DHEA)-HTP | 451.2 | 305.1 |

| Epitestosterone-HTP | 451.2 | 305.1 |

Table 1: Optimized MRM transitions for 2-HFTP derivatized androgens.[1]

Putative Fragmentation of 2-HFTP Derivatives

The fragmentation of the 2-HFTP derivatives in the mass spectrometer is crucial for achieving specificity in MRM analysis. The proposed fragmentation pathway involves the cleavage of the bond between the steroid backbone and the derivatizing agent, as well as fragmentation within the steroid structure itself.

Figure 2: Putative fragmentation of 2-HFTP steroid derivatives.

Conclusion

Derivatization with this compound is an effective strategy for enhancing the sensitivity of LC-MS/MS analysis of ketosteroids. The protocol outlined in this application note provides a solid foundation for researchers to develop and validate highly sensitive methods for steroid quantification in various biological matrices. While other derivatization reagents may offer superior sensitivity for specific compounds, 2-HFTP remains a valuable tool in the analytical chemist's arsenal for steroid analysis. The increased signal intensity allows for the use of smaller sample volumes and the reliable measurement of low-abundance steroids, which is particularly beneficial in preclinical and clinical research.

References

- 1. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Synthesis of Pyrazole Derivatives from 2-Hydrazino-4-(trifluoromethyl)pyrimidine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of pyrazole derivatives from 2-hydrazino-4-(trifluoromethyl)pyrimidine. The resulting compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial and anticancer properties.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The incorporation of a trifluoromethyl group into the pyrimidine ring of the starting material, this compound, is a key feature that can enhance the biological efficacy and metabolic stability of the resulting pyrazole derivatives. The synthesis of these compounds is typically achieved through a cyclocondensation reaction with a 1,3-dicarbonyl compound. This reaction provides a versatile and efficient route to a variety of substituted pyrazoles. These compounds have been investigated for their potential as antimicrobial and anticancer agents, often exhibiting their effects through the modulation of specific cellular signaling pathways.

Synthetic Pathway Overview

The primary synthetic route for the preparation of pyrazole derivatives from this compound involves a cyclocondensation reaction with a β-dicarbonyl compound, such as ethyl acetoacetate or a trifluoromethyl-β-diketone. The reaction proceeds via initial condensation of the hydrazine with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the stable pyrazole ring.

Caption: General synthetic scheme for pyrazole derivatives.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)-3-methyl-1H-pyrazol-5(4H)-one

This protocol describes the synthesis of a pyrazolone derivative using ethyl acetoacetate.

Materials:

-

This compound

-

Ethyl acetoacetate

-

Ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

-

Add ethyl acetoacetate (1.1 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)-3,5-dimethylpyrazole

This protocol details the synthesis of a dimethyl-substituted pyrazole using acetylacetone.

Materials:

-

This compound

-

Acetylacetone (2,4-pentanedione)

-

Ethanol or Glacial Acetic Acid (solvent)

Procedure:

-

Combine this compound (1.0 eq) and acetylacetone (1.1 eq) in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask.

-

Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

-

Upon completion, allow the mixture to cool to ambient temperature.

-

If the product crystallizes, collect it by filtration. Otherwise, pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure 1-(4-(trifluoromethyl)pyrimidin-2-yl)-3,5-dimethylpyrazole.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the synthesis of pyrazole derivatives from this compound.

Table 1: Synthesis of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)-3-methyl-1H-pyrazol-5(4H)-one

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Time (h) | Temp (°C) | Yield (%) |

| This compound | Ethyl acetoacetate | Ethanol | Acetic Acid | 4-6 | Reflux | 75-85 |

Table 2: Synthesis of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)-3,5-dimethylpyrazole

| Reactant 1 | Reactant 2 | Solvent | Time (h) | Temp (°C) | Yield (%) |

| This compound | Acetylacetone | Ethanol | 3-5 | Reflux | 80-90 |

| This compound | Acetylacetone | Acetic Acid | 2-4 | Reflux | 85-95 |

Biological Activity and Potential Signaling Pathway

Pyrazole derivatives synthesized from this compound have shown promise as antimicrobial and anticancer agents. Their mechanism of action can involve the inhibition of key enzymes or the disruption of cellular signaling pathways critical for pathogen survival or cancer cell proliferation. For instance, some pyrazole-containing compounds have been found to inhibit kinases involved in cell cycle regulation.

Caption: Putative mechanism of anticancer activity.

Conclusion

The synthetic protocols outlined in this document provide a robust foundation for the preparation of novel pyrazole derivatives from this compound. The resulting compounds are valuable scaffolds for the development of new therapeutic agents. Further investigation into their biological activities and mechanisms of action is warranted to fully explore their potential in drug discovery.

Application Notes and Protocols: Synthesis of Pyrazolo[1,5-a]pyrimidines from 2-Hydrazino-4-(trifluoromethyl)pyrimidine and Diketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery.[1] As bioisosteres of purines, they can interact with a wide range of biological targets.[1] The incorporation of a trifluoromethyl group often enhances the metabolic stability and binding affinity of these molecules.[2] This document provides detailed protocols for the synthesis of novel 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines through the cyclocondensation of 2-Hydrazino-4-(trifluoromethyl)pyrimidine with various 1,3-diketones. The resulting compounds are valuable scaffolds for the development of therapeutic agents, particularly as protein kinase inhibitors for cancer treatment.[2][3]

General Reaction Scheme

The core reaction involves the cyclocondensation of this compound with a 1,3-dicarbonyl compound. This reaction typically proceeds by an initial condensation of the hydrazine with one of the carbonyl groups, followed by an intramolecular cyclization to form the stable pyrazolo[1,5-a]pyrimidine ring system.